Compound Description: Ivacaftor is an FDA-approved potentiator drug used in cystic fibrosis treatment. It acts by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically in cases with the ΔF508 mutation []. This mutation causes CFTR misfolding, hindering its chloride channel activity. Ivacaftor enhances this channel function even in the presence of the mutation.
Relevance: While structurally distinct from N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, Ivacaftor's classification as a "potentiator" for mutated protein function is relevant. This suggests a potential research area: could the target compound also modulate protein activity, perhaps of a different target? The research in [] focuses on finding potentiators that don't interfere with other CFTR-correcting drugs, highlighting the importance of compound interaction profiling, which would be relevant when studying the target compound as well.
Compound Description: This compound is an investigational corrector drug being studied for its potential in treating cystic fibrosis caused by the ∆F508 CFTR mutation []. Correctors aim to improve the cellular processing of the misfolded CFTR protein caused by this mutation.
Relevance: Like Ivacaftor, this compound targets the ∆F508 CFTR mutation, albeit via a different mechanism ("correction" vs. "potentiation"). Its structural dissimilarity to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide makes it useful for exploring if the target compound might have any off-target effects on CFTR or related pathways. This is particularly relevant given the paper's concern about drug interactions in CFTR treatment.
Compound Description: This is another investigational corrector drug aimed at addressing the ∆F508 CFTR mutation in cystic fibrosis []. Similar to the previous compound, it aims to improve the cellular processing of the mutated CFTR protein.
Relevance: Its shared target with the previous compound and its structural difference from N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide make it useful for broader off-target profiling. Comparing the target compound's activity against these two correctors provides a more comprehensive view of its potential interactions within CFTR-related pathways, which is important given the emphasis on minimizing negative drug interactions in [].
Compound Description: CP55940 is a potent agonist for both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor []. This non-classic cannabinoid ligand exhibits high efficacy in both signaling pathways.
Relevance: Although structurally dissimilar from N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, CP55940's interaction with CB2 signaling provides a valuable comparison point. Given the diverse functionality of cannabinoid ligands and their complex structure-activity relationships, exploring if the target compound interacts with CB2, even if structurally distinct from known ligands, could be scientifically valuable.
Compound Description: JWH133 is a classic cannabinoid ligand that acts as a potent agonist for the CB2 receptor. It exhibits high efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2 signaling [].
Relevance: JWH133's classification as a "classic" cannabinoid ligand, contrasting CP55940's "non-classic" nature, offers an interesting comparison point for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. Evaluating the target compound's potential interaction with CB2 alongside JWH133 would provide insights into its potential cannabinoid-like activity, broadening our understanding of its pharmacological profile.
Compound Description: (−)-trans-Δ9-THC is a classic cannabinoid ligand and the primary psychoactive component of cannabis. It shows low efficacy as an agonist in CB2 receptor-mediated inhibition of adenylyl cyclase [].
Relevance: As a well-known cannabinoid ligand, (−)-trans-Δ9-THC offers a benchmark for comparing the target compound's potential interaction with CB2 receptors. Testing N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide alongside (−)-trans-Δ9-THC would help determine if it possesses any cannabinoid-like effects, even if structurally distinct from typical ligands. This comparative approach is crucial for understanding the target compound's potential activity profile.
Compound Description: KM233 is a classic cannabinoid ligand that exhibits low efficacy as an agonist for CB2 receptor-mediated inhibition of adenylyl cyclase []. It is structurally similar to (−)-trans-Δ9-THC, with modifications to the alkyl side chain.
Relevance: Comparing N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide with KM233 alongside (−)-trans-Δ9-THC would provide a more nuanced understanding of the structural requirements for CB2 receptor activity. Observing how these structural modifications affect activity might reveal if the target compound, despite its structural differences, might still exhibit any level of interaction with the CB2 receptor.
Compound Description: L759633 is a classic cannabinoid ligand that shows no efficacy as an agonist in assays measuring CB2 receptor-mediated inhibition of adenylyl cyclase [].
Relevance: As a negative control for CB2 receptor activity, L759633 provides a useful reference point when studying N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. If the target compound displays any activity in CB2-related assays, this comparison helps confirm that the observed effects are specific and not due to non-specific interactions with the receptor.
Compound Description: L759656, similar to L759633, is a classic cannabinoid ligand that exhibits no efficacy as an agonist in CB2 receptor-mediated inhibition of adenylyl cyclase assays []. It is structurally similar to L759633, with slight modifications in the ring system.
Relevance: Including L759656 as an additional negative control alongside L759633 strengthens the specificity assessment of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in CB2-related assays. This helps rule out any false-positive results due to assay artifacts and further supports the validity of any observed activity of the target compound on the CB2 receptor.
Compound Description: WIN55212-2 is an aminoalkylindole classified as a cannabinoid agonist. It demonstrates moderate efficacy as an agonist in both adenylyl cyclase inhibition and arrestin recruitment assays associated with the CB2 receptor [].
Relevance: WIN55212-2, as a cannabinoid agonist with moderate efficacy, provides a valuable comparison point for assessing the activity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide on the CB2 receptor. This comparison helps establish whether the target compound exhibits any agonistic activity on this receptor and, if so, how its potency and efficacy compare to known agonists like WIN55212-2.
Compound Description: AM1710 is a cannabilactone that acts as a CB2 receptor agonist. It displays comparable efficacy to CP55940 in inhibiting adenylyl cyclase, though with lower potency [].
Relevance: Structurally distinct from N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, AM1710 belongs to the cannabilactone class, a distinct group within cannabinoids. Examining whether the target compound shows any activity on CB2 alongside AM1710 expands our understanding of its potential interactions with the endocannabinoid system and reveals if its activity profile extends beyond traditional cannabinoid ligands.
Compound Description: UR144 is an aminoalkylindole and a biased agonist for the CB2 receptor. It demonstrates a preference for arrestin recruitment over G-protein coupling, showing significant activity in arrestin recruitment assays but minimal impact on adenylyl cyclase inhibition [].
Relevance: UR144's biased agonism towards arrestin recruitment at the CB2 receptor provides a unique comparison point for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. Testing both compounds in parallel for CB2-mediated arrestin recruitment and adenylyl cyclase inhibition would determine if the target compound also exhibits biased agonism and, if so, its preference for specific signaling pathways. This information is crucial for understanding the compound's potential pharmacological effects.
Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 receptor. It acts as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays, suggesting it reduces the basal activity of the receptor [].
Relevance: As a CB2 receptor antagonist, SR144258 serves as a counterpoint to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. By comparing the target compound's activity in the presence and absence of SR144258, researchers can determine if its effects are mediated through the CB2 receptor. This antagonist serves as a valuable tool for dissecting the mechanism of action of the target compound.
Compound Description: AM630 is an aminoalkylindole that acts as an inverse agonist for CB2 receptor-mediated adenylyl cyclase inhibition but demonstrates low efficacy as an agonist in arrestin recruitment assays []. This suggests functional selectivity, where the compound exerts opposing effects on different signaling pathways of the same receptor.
Relevance: AM630, with its intriguing profile of inverse agonism and low efficacy agonism on different CB2 receptor pathways, highlights the complexity of cannabinoid signaling and provides a valuable tool for studying N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's interactions with this system. Comparing their effects on both adenylyl cyclase and arrestin recruitment would offer insights into the target compound's selectivity towards specific CB2 signaling pathways.
Compound Description: JTE907 is a carboxamide derivative and, similar to AM630, displays functional selectivity at the CB2 receptor. It acts as an inverse agonist for adenylyl cyclase inhibition but shows low efficacy as an agonist in arrestin recruitment assays [].
Relevance: Including JTE907 in comparative studies alongside AM630 and N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide provides a more comprehensive view of functional selectivity at the CB2 receptor. This approach would clarify if the target compound exhibits any bias towards specific signaling pathways, which is crucial for understanding its potential therapeutic applications and avoiding potential side effects.
Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor. It displays nanomolar affinity for both rat and human CB1 receptors while showing negligible affinity for CB2 receptors []. This compound effectively blocks the effects of CB1 agonists both in vitro and in vivo.
Relevance: SR147778, a potent and selective CB1 antagonist, shares a pyrazole-3-carboxamide core structure with N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, making it a relevant compound for comparison. Evaluating whether the target compound exhibits any CB1 receptor activity, particularly antagonistic effects, is crucial. Direct comparison with SR147778 in standard CB1 assays would provide valuable insights into the target compound's potential interactions with this receptor.
Compound Description: Also known as rimonabant, SR141716 is a selective CB1 receptor antagonist. It has been investigated for its potential in treating obesity and smoking cessation but was withdrawn from the market due to psychiatric side effects [].
Relevance: SR141716's structural similarity to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, particularly the shared pyrazole-3-carboxamide core and the chlorine substitutions on the phenyl rings, raises the question of potential similar biological activity. It would be crucial to investigate whether the target compound shares SR141716's CB1 receptor antagonism and assess if it might elicit similar therapeutic effects or adverse reactions. Direct comparison in relevant assays is essential to understand the full pharmacological profile of the target compound.
Compound Description: NESS 0327 is a novel cannabinoid antagonist that exhibits high selectivity for the CB1 receptor []. Its affinity for the CB1 receptor is significantly higher than that of SR141716A, and it effectively antagonizes the effects of CB1 agonists in vitro and in vivo.
Relevance: NESS 0327's potent and selective CB1 antagonism, coupled with its structural similarities to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, specifically the shared pyrazole-3-carboxamide core and halogenated phenyl rings, makes it highly relevant for comparison. Assessing if the target compound shares NESS 0327's CB1 antagonism would provide valuable insights into its potential therapeutic applications and potential side effects. Direct comparison in standard CB1 receptor assays is crucial to determine the extent of their pharmacological similarities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.